In Vivo Anticonvulsant Potency: Nitrazolam vs. Diazepam in Electroshock-Induced Seizure Model
In a mouse model of electroshock-induced tonic-extensor convulsions, nitrazolam (compound 11 in the original study) exhibited anticonvulsant potency several-fold higher than diazepam, the reference benzodiazepine comparator [1]. This finding is supported by the original structure-activity relationship study which identified the 8-nitro substituent as conferring enhanced efficacy in the electroshock (ES) assay relative to the unsubstituted analog [2]. Notably, the same study indicated that nitrazolam was less potent than diazepam in preventing loss of righting reflex (LRR), demonstrating assay-dependent selectivity rather than uniform potency enhancement.
| Evidence Dimension | In vivo anticonvulsant potency (electroshock-induced tonic-extensor convulsions) |
|---|---|
| Target Compound Data | Nitrazolam (8-nitro derivative): 'several times more potent than diazepam' in ES assay; less potent than diazepam in LRR assay |
| Comparator Or Baseline | Diazepam: baseline reference standard; ED50 values available in original Table III |
| Quantified Difference | Potency increase of 'several-fold' vs. diazepam in ES assay; qualitative selectivity between ES and LRR endpoints |
| Conditions | Male albino mice; intraperitoneal administration; electroshock-induced tonic-extensor convulsion assay (ES) and loss of righting reflex assay (LRR) |
Why This Matters
For researchers investigating structure-activity relationships or developing anticonvulsant screening assays, nitrazolam provides a distinct in vivo potency and selectivity profile that differs from both diazepam and other triazolobenzodiazepines, enabling comparative pharmacological studies.
- [1] Wikiwand. Nitrazolam. Citing Hester et al., 1971. View Source
- [2] Hester JB, Rudzik AD, Kamdar BV. 6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines which have central nervous system depressant activity. J Med Chem. 1971;14(11):1078-1081. View Source
